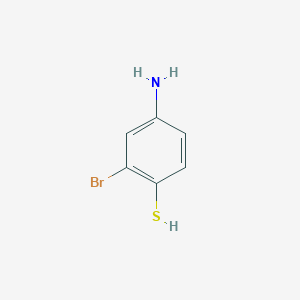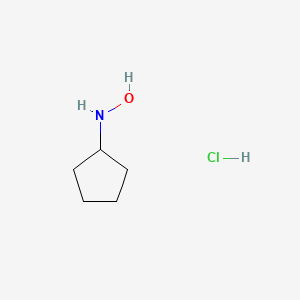
N-cyclopentylhydroxylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of N-cyclopentylhydroxylamine hydrochloride consists of a cyclopentyl group (a five-membered carbon ring) attached to a hydroxylamine group (an oxygen and nitrogen atom connected by a single bond) and a hydrochloride group .Chemical Reactions Analysis
While specific chemical reactions involving N-cyclopentylhydroxylamine hydrochloride are not available, hydroxylamine and its derivatives are known to react with electrophiles, such as alkylating agents . They can also form oximes when reacted with aldehydes or ketones .Physical And Chemical Properties Analysis
N-cyclopentylhydroxylamine hydrochloride has a molecular weight of 137.61 g/mol. Unfortunately, specific physical and chemical properties such as density, boiling point, and melting point are not available .Wissenschaftliche Forschungsanwendungen
Genotoxic Impurity Control in Pharmaceuticals
N-cyclopentylhydroxylamine hydrochloride: is utilized in the pharmaceutical industry primarily for the synthesis of drug substances. A critical application is the control of genotoxic impurities, such as hydroxylamine, which can be harmful even at ppm levels . The compound is employed in analytical methods, like High-Performance Liquid Chromatography (HPLC), to detect and quantify these impurities, ensuring drug safety and compliance with regulatory standards .
Electrochemical Analysis
In the field of electrochemistry, N-cyclopentylhydroxylamine hydrochloride is used to modify electrodes for the sensitive detection of hydroxylamine in water samples . This application is significant for environmental monitoring and public health, as hydroxylamine can be toxic and act as a mutagen .
Synthesis of Hydroxamates
Hydroxamates are an important class of compounds with various applications, including as inhibitors of enzymes like histone deacetylasesN-cyclopentylhydroxylamine hydrochloride serves as a reagent in the preparation of hydroxamates, contributing to research in biochemistry and potential therapeutic agents .
Preparation of Isoxazolone Derivatives
This compound is also used in the synthesis of isoxazolone derivatives, which are valuable in the development of new pharmaceuticals. For instance, 4-carbethoxy-2-cyclohexyl-5-(2H)-isoxazolone is prepared using N-cyclopentylhydroxylamine hydrochloride .
Formation of Nitrone Compounds
N-cyclopentylhydroxylamine hydrochloride: reacts with aldehydes to form nitrone compounds. Nitrones are useful intermediates in organic synthesis and have applications in the preparation of various organic molecules .
Nuclear Fuel Reprocessing
In the nuclear industry, N-cyclopentylhydroxylamine hydrochloride is used in the reprocessing of nuclear fuels. Its reducing properties make it suitable for manipulating oxidation states of various materials involved in the nuclear fuel cycle .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclopentylhydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c7-6-5-3-1-2-4-5;/h5-7H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYAXGCZWFLHHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


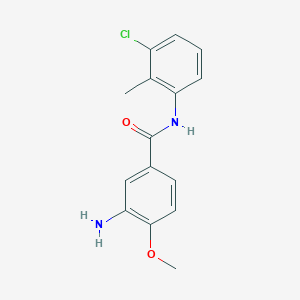
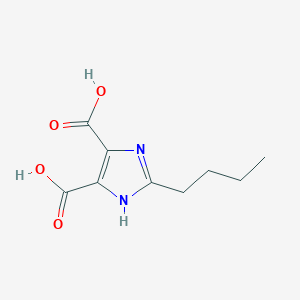
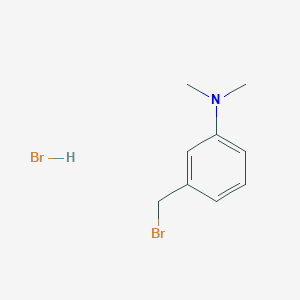




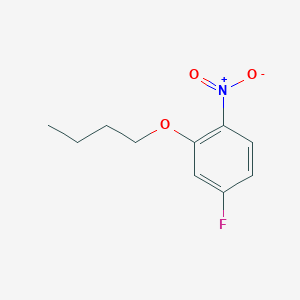
![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)
